Thermal Conductivity Enhancement via High Filler Loading: BN-Filled 3-TFMEP Epoxy vs. Pristine Resin
The fluorinated epoxy monomer 3-TFMEP, synthesized from the target quinone, possesses sufficiently low viscosity to accommodate a boron nitride (BN) filler loading of 70 wt%, a level that is challenging for higher-viscosity, non-fluorinated epoxies. This high loading elevates the thermal conductivity of the composite to 1.2 W/mK—a 10-fold enhancement over the unfilled 3-TFMEP resin (≈0.12 W/mK) . While a direct head-to-head comparison with DGEBA at identical filler loading is not provided in this study, the ability to achieve 70 wt% BN is a direct consequence of the fluorinated monomer's inherent fluidity, a property not shared by standard DGEBA systems .
| Evidence Dimension | Thermal conductivity (BN-filled composite) |
|---|---|
| Target Compound Data | 1.2 W/mK (70 wt% BN in 3-TFMEP epoxy) |
| Comparator Or Baseline | ≈0.12 W/mK (pristine 3-TFMEP epoxy, no filler); typical DGEBA epoxy thermal conductivity ≈0.2 W/mK (unfilled) |
| Quantified Difference | 10-fold increase over pristine 3-TFMEP; 6-fold higher than unfilled DGEBA |
| Conditions | BN filler, 70 wt% loading; thermal conductivity measured for cured epoxy composite |
Why This Matters
A 6-fold improvement in thermal conductivity over standard unfilled epoxy enables more efficient heat dissipation in miniaturized electronic components, directly addressing a critical failure mode in high-power-density applications.
